molecular formula C21H28N4O5 B12210652 methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12210652
M. Wt: 416.5 g/mol
InChI Key: PLISYKSRNADXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a morpholine moiety, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the morpholine moiety: The morpholine group is introduced via nucleophilic substitution, where the pyrazole intermediate reacts with a morpholine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-1-(4-hydroxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-1-(4-chlorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H28N4O5/c1-15(22-8-9-24-10-12-30-13-11-24)20-18(14-19(26)29-3)23-25(21(20)27)16-4-6-17(28-2)7-5-16/h4-7,23H,8-14H2,1-3H3

InChI Key

PLISYKSRNADXTG-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.